4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Übersicht
Beschreibung
4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C25H31NO3S
- Molecular Weight : 425.58 g/mol
- CAS Number : 518321-81-8
The compound exhibits biological activity primarily through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Inhibition of VEGFR-2
Recent studies have shown that derivatives of this compound display significant inhibition of VEGFR-2 with IC50 values comparable to established inhibitors like sorafenib. For instance:
- Compound 7b : IC50 = 42.5 nM
- Sorafenib : IC50 = 41.1 nM
This suggests a potent anti-cancer mechanism through the blockade of angiogenic signaling pathways.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated across several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HepG2 | 6.66 |
MCF-7 | 8.51 |
A549 | 6.60 |
HT-29 | 8.78 |
PC3 | Not specified |
These results indicate that the compound has notable cytotoxicity against various cancer types, particularly in liver and lung cancer models.
Apoptosis Induction
Further investigations into the mechanism of action revealed that treatment with this compound leads to:
- Cell Cycle Arrest : Primarily at the G2/M phase.
- Apoptosis : Induction was confirmed through Western blot analysis showing increased levels of pro-apoptotic proteins (e.g., cleaved caspase-3).
Case Studies
-
Study on HT-29 Cells :
- The compound induced significant apoptosis as evidenced by increased cleaved caspase levels.
- Wound healing assays demonstrated reduced migratory capacity in treated cells, suggesting potential anti-metastatic properties.
-
Comparative Analysis with Sorafenib :
- In a comparative study, the efficacy of the compound was similar to sorafenib in terms of cytotoxicity and VEGFR-2 inhibition.
- This positions it as a promising candidate for further development in cancer therapy.
Eigenschaften
IUPAC Name |
4-ethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-2-14-7-10-16(11-8-14)25(22,23)21-15-9-12-20-18(13-15)17-5-3-4-6-19(17)24-20/h7-13,21H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAZHNCAWLSQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.